Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)cyclobutanecarboxylic acid
- Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Uniqueness
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is unique due to its specific structure, which includes both a cyclobutane ring and a chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H17Cl2NO |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10;/h4-7,15H,2-3,8-9H2,1H3;1H |
InChI Key |
YMLIAQHYTXLKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1(CCC1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.